molecular formula C11H14F3N5 B11739542 1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11739542
M. Wt: 273.26 g/mol
InChI Key: ATNGDWMDDZNEJL-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound characterized by its unique chemical structure, which includes two pyrazole rings and multiple fluorine atoms

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves several steps, including the formation of the pyrazole rings and the introduction of the fluorine atoms. The synthetic route typically starts with the preparation of the pyrazole intermediates, followed by the introduction of the difluoroethyl and ethyl groups under controlled reaction conditions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine stands out due to its unique combination of pyrazole rings and fluorine atoms. Similar compounds include:

  • 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine
  • N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
  • 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which influence their reactivity and applications.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H14F3N5/c1-2-19-11(14)8(4-17-19)3-15-9-5-16-18(6-9)7-10(12)13/h4-6,10,15H,2-3,7H2,1H3

InChI Key

ATNGDWMDDZNEJL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2)CC(F)F)F

Origin of Product

United States

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